3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide
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Overview
Description
3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C11H14N2O4S. It is used primarily in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide typically involves multiple steps, including the formation of the cyclopropoxy group and the sulfamoylbenzamide structure. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide: Similar in structure but with different positional isomers.
3-Cyclopropoxy-N-methyl-4-sulfamoylbenzamide: Another positional isomer with distinct chemical properties.
Uniqueness
3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O4S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)8-3-2-4-9(17-7-5-6-7)10(8)18(12,15)16/h2-4,7H,5-6H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
WAQDBTVOPXLIIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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